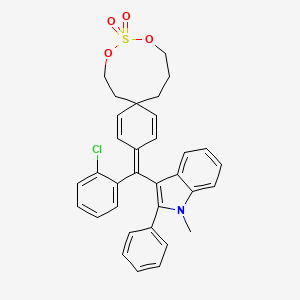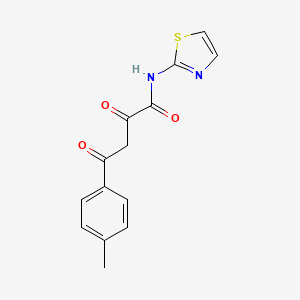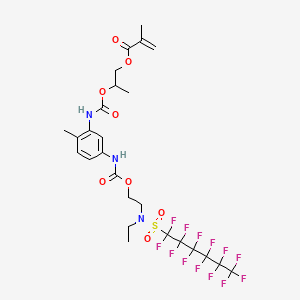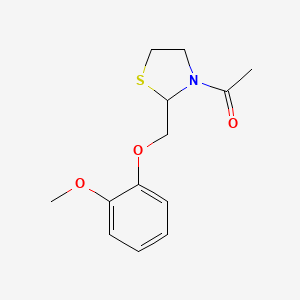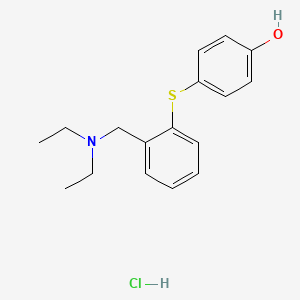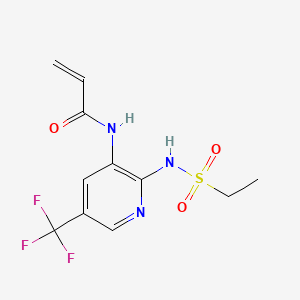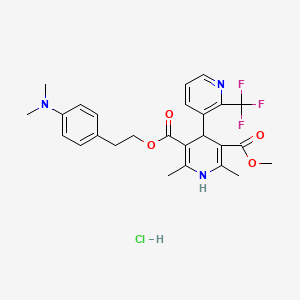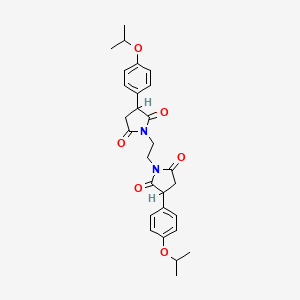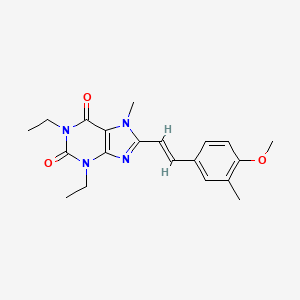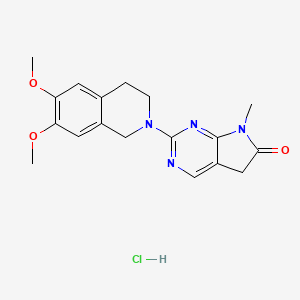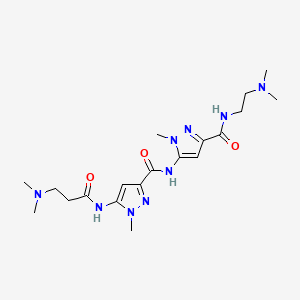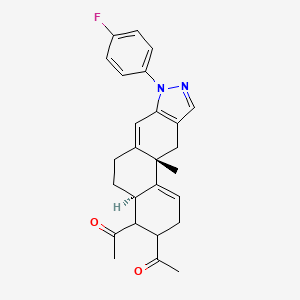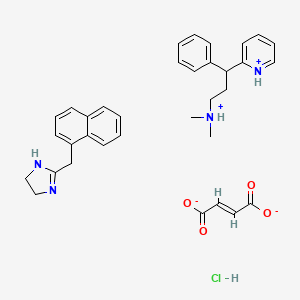
Visine-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphcon-A is a combination eye drop used primarily for the relief of redness and itching in the eyes caused by allergies. It contains two active ingredients: naphazoline hydrochloride and pheniramine maleate. Naphazoline hydrochloride is a vasoconstrictor that works by narrowing swollen blood vessels in the eyes, thereby reducing redness. Pheniramine maleate is an antihistamine that reduces the effects of histamine, a natural chemical in the body that can cause symptoms of itchy or watery eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphazoline hydrochloride is synthesized through a multi-step process that involves the reaction of 2-naphthol with ethylenediamine to form 2-(1-naphthylmethyl)imidazoline. This intermediate is then reacted with hydrochloric acid to produce naphazoline hydrochloride .
Pheniramine maleate is synthesized by reacting pheniramine with maleic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of naphazoline hydrochloride and pheniramine maleate involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, and the final products are subjected to rigorous quality control measures to ensure they meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Naphazoline hydrochloride and pheniramine maleate undergo various chemical reactions, including:
Oxidation: Naphazoline hydrochloride can be oxidized to form naphthoquinone derivatives.
Reduction: Pheniramine maleate can undergo reduction reactions to form secondary amines.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives from naphazoline hydrochloride.
Reduction: Secondary amines from pheniramine maleate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphcon-A has several scientific research applications:
Chemistry: Used as a model compound in studies of vasoconstrictors and antihistamines.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in clinical studies for the treatment of allergic conjunctivitis and other eye conditions.
Industry: Employed in the development of new ophthalmic formulations and drug delivery systems
Mecanismo De Acción
Naphazoline hydrochloride acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva, leading to vasoconstriction and reduced redness. Pheniramine maleate works by blocking histamine receptors, thereby preventing the histamine-induced symptoms of itching and watering .
Comparación Con Compuestos Similares
Naphcon-A is often compared with other similar compounds such as Opcon-A and Visine-A. These products also contain naphazoline hydrochloride and pheniramine maleate but may differ in formulation and concentration. Naphcon-A is unique in its specific combination and concentration of active ingredients, providing effective relief from both redness and itching .
List of Similar Compounds
Opcon-A: Contains naphazoline hydrochloride and pheniramine maleate.
This compound: Contains naphazoline hydrochloride and pheniramine maleate.
Fluorometholone ophthalmic: A corticosteroid used for similar indications but with a different mechanism of action.
Propiedades
Número CAS |
866099-93-6 |
|---|---|
Fórmula molecular |
C34H39ClN4O4 |
Peso molecular |
603.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H20N2.C14H14N2.C4H4O4.ClH/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;5-3(6)1-2-4(7)8;/h3-10,12,15H,11,13H2,1-2H3;1-7H,8-10H2,(H,15,16);1-2H,(H,5,6)(H,7,8);1H/b;;2-1+; |
Clave InChI |
DJJKIOFZVNCAJT-WRYGTEGESA-N |
SMILES isomérico |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=C/C(=O)[O-])\C(=O)[O-].Cl |
SMILES canónico |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=CC(=O)[O-])C(=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


